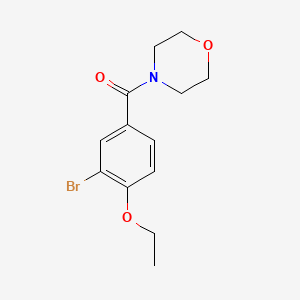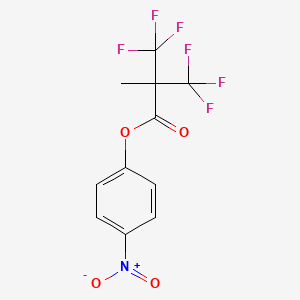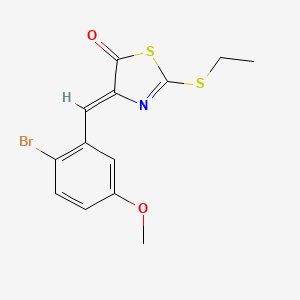
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate
Overview
Description
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of biochemistry and molecular biology to study the mechanism of action of various enzymes and proteins. In
Mechanism of Action
The mechanism of action of 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate involves the cleavage of the compound by enzymes such as proteases and esterases. The cleavage of the compound results in the release of a fluorescent molecule, which can be detected using fluorescence spectroscopy. The rate of cleavage of the compound can be used to determine the activity of the enzyme.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic chemical compound that is commonly used in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate in laboratory experiments is its high sensitivity and specificity. The compound is highly selective towards enzymes such as proteases and esterases, making it an ideal substrate for studying the activity of these enzymes. Additionally, the compound is non-toxic and does not have any known side effects.
However, one of the limitations of using this compound is its high cost. The compound is relatively expensive compared to other substrates used in laboratory experiments. Additionally, the compound is not suitable for studying enzymes that do not cleave ester or amide bonds.
Future Directions
There are several future directions for the use of 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate in scientific research. One potential application is the development of new fluorescent probes for imaging and detection of biological molecules. Additionally, the compound could be used to study the activity of enzymes involved in diseases such as cancer and Alzheimer's disease. Finally, the compound could be used to develop new drugs that target specific enzymes and proteins.
Scientific Research Applications
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a substrate for enzymes such as proteases and esterases. The compound is also used to study the mechanism of action of various proteins, including enzymes involved in signal transduction pathways. Additionally, it has been used to develop fluorescent probes for imaging and detection of biological molecules.
properties
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6S/c22-19(20-14-6-2-1-3-7-14)17-8-4-5-9-18(17)27-28(25,26)16-12-10-15(11-13-16)21(23)24/h1-13H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLKNBXRLDBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4738873.png)
![2-chloro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4738893.png)

![N-(4-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4738920.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4738932.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide](/img/structure/B4738940.png)
![N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4738948.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4738961.png)


![N-{2-[(isobutylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4738983.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4738987.png)

